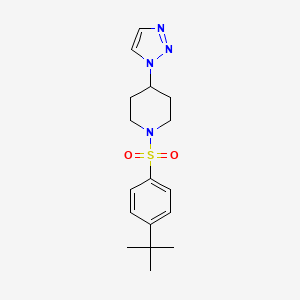

![molecular formula C13H14N6O2 B2412130 3-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid CAS No. 1322604-64-7](/img/structure/B2412130.png)

3-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid” is a complex organic molecule that contains several heterocyclic rings, including a pyrazole and a triazolo-pyridazine . Pyrazole derivatives are known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with various aromatic and heterocyclic aldehydes . The precipitate from these reactions is typically filtered off, washed with water, and dried .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as 1H NMR and 13C NMR spectroscopy . These techniques provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The reactions may involve the pyrazole and triazolo-pyridazine rings and could potentially lead to a variety of products .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the types of atoms and bonds it contains. For example, the presence of multiple nitrogen atoms and aromatic rings suggests that it may be a base and may have significant resonance stabilization .Applications De Recherche Scientifique

Synthesis and Derivatives

- The compound has been utilized in the synthesis of derivatives like pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridines and 8-(pyrazol-1-yl)pyrano[3,4-c]pyridines, which are formed based on pyridine ring recyclization. These derivatives exhibit antimicrobial and antitumor activities (Paronikyan et al., 2016).

- Another research mentions the synthesis of triazolo[4,3-b]pyridazine derivatives and their evaluation for anti-HAV (Hepatitis-A Virus) activity. Some of these derivatives showed promising antiviral effects (Shamroukh & Ali, 2008).

Antimicrobial and Anticancer Properties

- A study focusing on 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines, synthesized through iodine(III)-mediated oxidative cyclization, revealed potent antimicrobial activity. This indicates potential in drug discovery, especially in the domain of antimicrobial agents (Prakash et al., 2011).

- A recent study synthesized [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine derivatives and evaluated their anticancer activity against various cancer cell lines, with some derivatives exhibiting notable effectiveness (Pei et al., 2022).

Plant Growth Stimulation

- Interestingly, derivatives of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one have been synthesized and evaluated for plant growth stimulation. Preliminary results showed pronounced activity, suggesting potential agricultural applications (Yengoyan et al., 2018).

Antiviral and Antitumoral Activity

- A series of derivatives demonstrated promising in vitro anticoronavirus and antitumoral activity. The study highlighted that minor structural changes can significantly impact the biological properties, underscoring the compound's versatility in medicinal chemistry (Jilloju et al., 2021).

Safety and Hazards

Orientations Futures

Future research could focus on further exploring the biological activity of this compound and related compounds. This could include in vitro and in vivo studies to evaluate their potential as therapeutic agents . Additionally, further studies could be conducted to optimize the synthesis process and to explore the full range of chemical reactions that this compound can undergo .

Mécanisme D'action

Target of Action

Derivatives of pyrazolylpyridazine, a similar system, have been found to exhibit a wide spectrum of biological activity .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes that result in its biological activity .

Biochemical Pathways

It’s known that the compound’s interaction with its targets can lead to downstream effects that contribute to its overall biological activity .

Pharmacokinetics

One analog of this compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization , which could suggest potential bioavailability.

Result of Action

It’s known that the compound has a pronounced stimulating effect on plant growth .

Action Environment

The compound’s biological activity could potentially be influenced by various environmental factors, such as ph, temperature, and the presence of other compounds .

Propriétés

IUPAC Name |

3-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O2/c1-8-7-9(2)18(16-8)12-4-3-10-14-15-11(19(10)17-12)5-6-13(20)21/h3-4,7H,5-6H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURKCMNYFPEBJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN3C(=NN=C3CCC(=O)O)C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-difluorophenyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2412047.png)

![(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2412058.png)

![Ethyl 3-oxo-4-[(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]butanoate](/img/structure/B2412060.png)

![2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2412062.png)

![5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2412065.png)